molecular formula C10H12INO3S B14832331 N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide

N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide

Cat. No.: B14832331
M. Wt: 353.18 g/mol
InChI Key: AINOBOAYOOEBPJ-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide is an organic compound with the molecular formula C10H12INO3S and a molecular weight of 353.175 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a phenyl ring

Properties

Molecular Formula

C10H12INO3S

Molecular Weight

353.18 g/mol

IUPAC Name

N-(4-cyclopropyloxy-2-iodophenyl)methanesulfonamide

InChI

InChI=1S/C10H12INO3S/c1-16(13,14)12-10-5-4-8(6-9(10)11)15-7-2-3-7/h4-7,12H,2-3H2,1H3

InChI Key

AINOBOAYOOEBPJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)I

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide typically involves the following steps:

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide involves its interaction with molecular targets through various pathways. For example, in coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide can be compared with similar compounds such as:

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